(R)-PS210

Description

Properties

IUPAC Name |

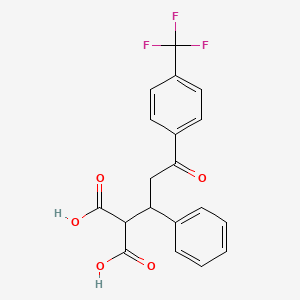

2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJPLHGJBUWCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-PS210: A Substrate-Selective Allosteric Activator of PDK1

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (R)-PS210, a notable substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of the PI3K/Akt/mTOR signaling pathway.

Chemical Structure and Properties

This compound, the R-enantiomer of PS210, is a potent small molecule that modulates the activity of PDK1.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | [1] |

| Molecular Formula | C₁₉H₁₅F₃O₅ | [1] |

| Molecular Weight | 380.31 g/mol | [1] |

| CAS Number | 1410101-89-1 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Table 2: Pharmacological Properties of this compound

| Property | Value | Reference |

| Target | 3-phosphoinositide-dependent protein kinase 1 (PDK1) | [1] |

| Mechanism of Action | Substrate-selective allosteric activator | [1] |

| Binding Site | PIF-binding pocket of PDK1 | [1] |

| In Vitro Activity (AC₅₀) | 1.8 µM | [1] |

| Cellular Activity of Prodrug (PS423) | Substrate-selective inhibitor of S6K phosphorylation | [2] |

Signaling Pathways

This compound exerts its biological effects by modulating the PI3K/Akt/mTOR signaling pathway. By allosterically activating PDK1, this compound can influence the phosphorylation and activity of downstream substrates. However, its prodrug, PS423, exhibits a substrate-selective inhibition in a cellular context, specifically affecting the phosphorylation of S6 Kinase (S6K) without altering Protein Kinase B (Akt) phosphorylation.[2]

Experimental Protocols

Asymmetric Synthesis of this compound

General Protocol Outline:

-

Michael Addition: 4'-(Trifluoromethyl)chalcone is reacted with a malonic acid derivative (e.g., diethyl malonate) in the presence of a chiral catalyst. The choice of catalyst is crucial for establishing the desired (R)-stereochemistry. Chiral phase-transfer catalysts or organocatalysts are commonly employed for such transformations.

-

Purification: The resulting chiral intermediate is purified using standard techniques such as column chromatography.

-

Hydrolysis: The ester groups of the malonic acid moiety are hydrolyzed under basic or acidic conditions to yield the final product, this compound.

-

Final Purification: The final compound is purified, for instance, by recrystallization or preparative HPLC.

PDK1 Kinase Activity Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to measure the kinase activity of PDK1 and the modulatory effect of this compound. The assay relies on the change in polarization of a fluorescently labeled substrate peptide upon phosphorylation by PDK1.

References

(R)-PS210: A Technical Guide to its Mechanism of Action in PDK1 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism by which (R)-PS210, a potent and selective small molecule, allosterically activates 3-phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is a master regulator in the AGC kinase family, playing a crucial role in various cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of the PDK1 signaling pathway is implicated in numerous diseases, making it a significant target for therapeutic intervention. This compound binds to a conserved allosteric site on PDK1 known as the PIF-binding pocket (PIF pocket), inducing a conformational change that enhances the enzyme's catalytic activity towards a subset of its substrates.[1][2][3][4] This document details the quantitative aspects of this interaction, outlines the experimental protocols used to characterize it, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to PDK1 and its Allosteric Regulation

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a serine/threonine kinase that acts as a central node in intracellular signaling.[1] It phosphorylates and activates a broad range of AGC kinases, including Akt (protein kinase B), S6K, and SGK.[1] The activity of PDK1 is crucial for transmitting signals from growth factors and hormones.

PDK1 possesses a catalytic kinase domain and a C-terminal pleckstrin homology (PH) domain. A key regulatory feature of the kinase domain is the PIF-binding pocket (PIF pocket), an allosteric docking site distinct from the ATP-binding site.[1][4] The binding of certain substrate kinases to the PIF pocket is a prerequisite for their efficient phosphorylation by PDK1.[4] Small molecules that target this pocket can act as either allosteric activators or inhibitors, offering a mechanism for modulating PDK1 activity with high specificity.[5]

This compound: An Allosteric Activator of PDK1

PS210 is a small molecule identified as a potent and selective activator of PDK1.[3][6] It exerts its effect by binding directly to the PIF pocket.[4] The "(R)-" designation refers to a specific stereoisomer of PS210, which has been shown to be the active enantiomer.

Mechanism of Action

This compound functions as an allosteric activator by binding to the PIF pocket of PDK1.[3][4][6] This interaction induces a conformational change in the kinase domain that mimics the effect of the binding of a substrate's hydrophobic motif. This conformational shift stabilizes the active state of PDK1, leading to enhanced catalytic efficiency and increased phosphorylation of its substrates.[2][4] Structural studies of the PDK1-PS210 complex have revealed that the binding of PS210 promotes the closure of the ATP-binding site, a characteristic of an active kinase conformation.[4]

Quantitative Data

The interaction between this compound and PDK1 has been characterized by its binding affinity.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 3 µM | Not Specified | [6] |

Note: While the provided reference confirms the Kd for this compound, the specific methodology used to determine this value was not detailed in the available literature. Further investigation into the primary publication is recommended for a comprehensive understanding.

Signaling Pathway

The following diagram illustrates the mechanism of PDK1 activation by this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the interaction between this compound and PDK1.

PDK1 Kinase Activity Assay

This assay measures the ability of this compound to enhance the catalytic activity of PDK1. A common method is the ADP-Glo™ Kinase Assay.[7]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant active PDK1

-

PDK1 substrate (e.g., a peptide derived from a known PDK1 substrate)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[7]

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well or 384-well plates

-

Luminometer

Protocol:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a multi-well plate, add the Kinase Assay Buffer, PDK1 enzyme, and the PDK1 substrate.

-

Add the different concentrations of this compound to the wells. Include a control with no this compound.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[7]

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the concentration of this compound to determine the AC50 value (the concentration at which 50% of maximal activation is observed).

Binding Affinity Determination (Isothermal Titration Calorimetry - ITC)

ITC is a technique used to measure the heat changes that occur upon binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9]

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (PDK1) in a sample cell. The heat released or absorbed upon binding is measured.

Materials:

-

Purified, high-concentration PDK1

-

This compound

-

ITC buffer (e.g., phosphate or Tris buffer with matched pH and salt concentrations for both protein and ligand solutions)

-

Isothermal Titration Calorimeter

Protocol:

-

Prepare a solution of PDK1 in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a solution of this compound in the same buffer at a higher concentration and load it into the injection syringe.

-

Perform a series of small injections of the this compound solution into the PDK1 solution while monitoring the heat change.

-

Integrate the heat signal for each injection to obtain the heat of binding.

-

Plot the heat of binding per mole of injectant against the molar ratio of this compound to PDK1.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for characterizing a small molecule activator of PDK1 like this compound.

Conclusion

This compound represents a valuable chemical tool for studying the allosteric regulation of PDK1. Its ability to selectively activate PDK1 through binding to the PIF pocket provides a powerful means to investigate the downstream consequences of PDK1 activation in a controlled manner. The methodologies outlined in this guide provide a framework for the quantitative and mechanistic analysis of this compound and other potential allosteric modulators of PDK1. Further research to precisely determine the AC50 value and to explore the in-cell efficacy of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PS210 [cnreagent.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Uncovering the Role of Distal Regions in PDK1 Allosteric Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com [promega.com]

- 8. zaguan.unizar.es [zaguan.unizar.es]

- 9. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of (R)-PS210: A Technical Guide

(R)-PS210 emerges as a significant substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a crucial node in the PI3K/Akt/mTOR signaling pathway. This guide provides an in-depth analysis of its biological activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflow.

Core Biological Activity: Allosteric Activation of PDK1

This compound, the R-enantiomer of PS210, functions as a potent activator of PDK1.[1][2] It exerts its effect by binding to the PIF-binding pocket, an allosteric site on the PDK1 enzyme.[1][2][3] This interaction induces a conformational change in the kinase, leading to its activation.

The activation of PDK1 by this compound is substrate-selective. While it enhances the phosphorylation of substrates that require docking to the PIF-pocket, such as S6K, it does not affect the phosphorylation of others like PKB/Akt.[4] In a cell-free kinase activity assay, this compound demonstrated a half-maximal activation concentration (AC50) of 1.8 μM and resulted in a 5.5-fold maximum activation of PDK1 compared to a DMSO control.[1] Another source reports an AC50 value of 2 µM for the racemic mixture PS210.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the biological activity of this compound and its racemate, PS210.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | PDK1 | Cell-Free Kinase Activity Assay | AC50 | 1.8 μM | [1][2] |

| This compound | PDK1 | Cell-Free Kinase Activity Assay | Maximum Activation | 5.5-fold | [1] |

| PS210 | PDK1 | Kinase Assay | AC50 | 2 μM | [5] |

| PS210 | PDK1 | - | Kd | 3 μM | [3] |

Signaling Pathway: The Role in PI3K/Akt/mTOR Cascade

This compound modulates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. PDK1 is a master kinase in this pathway, responsible for the activation of several downstream kinases, including Akt and S6K. By allosterically activating PDK1, this compound can selectively influence the downstream signaling events mediated by this kinase.

Experimental Protocols

While the full, detailed experimental protocol from the primary study by Wilhelm et al. is not publicly available, a general methodology for a cell-free kinase activity assay to determine the potency of a PDK1 activator can be outlined based on standard practices in the field.

Objective: To determine the AC50 and maximum activation of this compound on PDK1 activity in a cell-free system.

Materials:

-

Recombinant human PDK1 enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a biotinylated peptide substrate for PDK1)

-

This compound stock solution (in DMSO)

-

DMSO (Dimethyl sulfoxide) as a vehicle control

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production as an indicator of kinase activity)

-

384-well microtiter plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the kinase buffer to achieve the final desired concentrations for the assay. A DMSO-only control is also prepared.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the PDK1 enzyme, and the substrate peptide.

-

Compound Addition: Add the diluted this compound or DMSO control to the respective wells.

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be at or near the Km for PDK1.

-

Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into a detectable luminescent signal.

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced, which reflects the PDK1 activity.

-

Plot the PDK1 activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the AC50 value, which is the concentration of this compound that produces 50% of the maximal activation.

-

The maximum activation is calculated as the fold increase in activity in the presence of the highest concentration of this compound compared to the DMSO control.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

(R)-PS210: A Comprehensive Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PS210 is a potent and selective, substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As the R-enantiomer of the racemic compound PS210, it exhibits enhanced activity, targeting the PIF-binding pocket of PDK1. This guide provides an in-depth overview of the discovery, synthesis pathway, and key biological evaluation methods for this compound, intended to serve as a valuable resource for researchers in the field of kinase signaling and drug discovery.

Discovery and Rationale

This compound was identified through efforts to develop small molecule modulators of PDK1, a master kinase that plays a crucial role in the PI3K/Akt signaling pathway. The rationale behind its development was to target the allosteric PIF-pocket of PDK1, a docking site for downstream substrate kinases. By allosterically modulating PDK1 activity, this compound offers a substrate-selective mechanism of action, a desirable feature for therapeutic intervention.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid |

| Molecular Formula | C19H15F3O5 |

| Molecular Weight | 380.31 g/mol |

| CAS Number | 1410101-89-1 |

Synthesis Pathway

The synthesis of this compound involves a multi-step process, which is detailed in the sections below. The general scheme focuses on the creation of the core 1,3-diphenylpropyl scaffold followed by the introduction of the malonic acid moiety.

Caption: Synthetic route to this compound.

Experimental Protocols: Synthesis

Step 1: Synthesis of 1-phenyl-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Chalcone Intermediate)

-

To a stirred solution of benzaldehyde and 4-(trifluoromethyl)acetophenone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting precipitate is filtered, washed with water and cold ethanol, and dried to yield the chalcone intermediate.

Step 2: Synthesis of diethyl 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate (Michael Adduct)

-

To a solution of the chalcone intermediate and diethyl malonate in a suitable solvent such as ethanol, a base like sodium ethoxide is added.

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to give the crude Michael adduct.

Step 3: Synthesis of 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonic acid (PS210)

-

The crude Michael adduct is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

The reaction mixture is then cooled and acidified with hydrochloric acid, leading to the precipitation of the dicarboxylic acid.

-

The precipitate is filtered, washed with water, and dried to obtain racemic PS210.

Step 4: Chiral Resolution of PS210 to obtain this compound

-

Racemic PS210 is resolved into its enantiomers using chiral chromatography (e.g., preparative chiral HPLC) with a suitable chiral stationary phase and mobile phase.

-

The fractions corresponding to the (R)-enantiomer are collected and the solvent is evaporated to yield pure this compound.

Biological Activity and Mechanism of Action

This compound is a substrate-selective allosteric activator of PDK1. It binds to the PIF-pocket, an allosteric site on the kinase domain of PDK1, which is distinct from the ATP-binding site. This binding event induces a conformational change in PDK1, leading to its activation.

Signaling Pathway

Caption: PDK1 signaling pathway and the role of this compound.

Quantitative Data

| Compound | Parameter | Value | Reference |

| This compound | AC50 (PDK1 activation) | 1.8 µM | [Wilhelm A, et al. J Med Chem. 2012] |

| PS210 | Kd (PDK1 binding) | 3 µM | [Busschots K, et al. Chem Biol. 2012] |

Experimental Protocols: Biological Evaluation

In Vitro PDK1 Kinase Activity Assay

This assay measures the ability of this compound to activate PDK1.

Workflow:

Caption: Workflow for the in vitro PDK1 kinase activity assay.

Detailed Protocol:

-

Reagents:

-

Recombinant human PDK1 enzyme.

-

Biotinylated peptide substrate (e.g., a peptide derived from a known PDK1 substrate like Akt).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

ATP solution.

-

This compound stock solution in DMSO.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega).

-

-

Procedure:

-

In a 96-well plate, add the kinase assay buffer, PDK1 enzyme, and the peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence readout, which is proportional to kinase activity.

-

-

Data Analysis:

-

Plot the kinase activity (e.g., luminescence signal) against the concentration of this compound.

-

Determine the AC50 value, which is the concentration of this compound that produces 50% of the maximal activation.

-

Conclusion

This compound represents a significant tool for studying the intricacies of PDK1 signaling. Its substrate-selective allosteric activation mechanism provides a unique approach to modulating this critical pathway. The detailed synthesis and experimental protocols provided in this guide are intended to facilitate further research and development of novel therapeutics targeting PDK1 and related kinases. The structured data and visual workflows offer a clear and concise resource for professionals in the field.

Technical Guide: (R)-PS210, a Substrate-Selective Allosteric Activator of PDK1

InChI Key for (R)-PS210: MLJPLHGJBUWCBA-AWEZNQCLSA-N[]

This technical guide provides an in-depth overview of this compound, a significant molecule in the study of kinase signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of cell regulation. This document details the compound's chemical properties, its mechanism of action as a substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1), and its role within the PI3K/Akt/mTOR signaling cascade.

Chemical and Physical Properties

This compound is the R-enantiomer of PS210.[2] It is a small molecule with the molecular formula C19H15F3O5 and a molecular weight of 380.31 g/mol .[]

| Property | Value | Reference |

| Molecular Formula | C19H15F3O5 | [] |

| Molecular Weight | 380.31 g/mol | [] |

| Appearance | Solid | [3] |

| Melting Point | 175-180°C | [] |

| Solubility | Soluble in DMSO | MedChemExpress |

| Storage | Store at -20°C as a powder or -80°C in solvent. | [3] |

Mechanism of Action: Allosteric Activation of PDK1

This compound functions as a potent and substrate-selective allosteric activator of PDK1.[2] It targets the PIF-binding pocket of PDK1, an allosteric docking site distinct from the ATP-binding site.[2][4] This interaction induces a conformational change in the kinase domain, leading to its activation.[5][6]

The allosteric activation by this compound is substrate-selective, meaning it enhances the phosphorylation of certain PDK1 substrates over others. Specifically, it has been shown to inhibit the phosphorylation and activation of S6K, which requires docking to the PIF-pocket, while not affecting PKB/Akt.[4] This selectivity provides a valuable tool for dissecting the specific downstream signaling pathways regulated by PDK1.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay Conditions | Reference |

| AC50 for PDK1 activation | 1.8 μM | Cell-Free Kinase Activity Assay | [2][7] |

| Maximum PDK1 activation | 5.5-fold increase compared to DMSO control | Cell-Free Kinase Activity Assay | [2][7] |

Experimental Protocols

In Vitro PDK1 Kinase Activity Assay

This protocol is a generalized representation based on typical kinase assays and the information available for this compound. For precise details, refer to the cited literature.

Objective: To determine the in vitro activation of PDK1 by this compound.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate peptide (e.g., T308tide)

-

This compound

-

ATP (with [γ-32P]ATP for radiometric detection or unlabeled for other detection methods)

-

Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

-

DMSO (for dissolving this compound)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[8]

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the kinase reaction buffer, recombinant PDK1 enzyme, and the PDK1 substrate peptide.

-

Add the diluted this compound or DMSO (as a vehicle control) to the respective wells.

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays measuring the incorporation of 32P, or luminescence-based assays like the ADP-Glo™ assay which measures ADP formation.[8]

-

Plot the measured activity against the concentration of this compound to determine the AC50 value.

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PDK1 in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. PS210|1221962-86-2|MSDS [dcchemicals.com]

- 4. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. 4aw1 - Human PDK1 Kinase Domain in Complex with Allosteric Compound PS210 Bound to the PIF-Pocket - Summary - Protein Data Bank Japan [pdbj.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com [promega.com]

(R)-PS210: A Substrate-Selective Inhibitor of PDK1 - A Technical Guide

Introduction

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator kinase that plays a pivotal role in the activation of a subgroup of the AGC kinase family, including Akt (also known as PKB), S6K, RSK, and PKC isoforms[1]. These kinases are crucial components of signaling pathways that govern cell proliferation, survival, and motility[1]. Given its central role in these processes, PDK1 has emerged as a significant target for therapeutic intervention, particularly in oncology[2].

The conventional approach to kinase inhibition has been the development of ATP-competitive inhibitors. However, a newer strategy involves substrate-selective inhibition, which offers the potential for more precise modulation of signaling pathways with fewer off-target effects. This guide focuses on (R)-PS210, a compound that, through its prodrug, acts as a substrate-selective inhibitor of PDK1 by targeting an allosteric docking site known as the PIF-binding pocket.

PDK1 Signaling Pathways

PDK1 is a central node in multiple signaling cascades, most notably the PI3K/Akt pathway. Upon activation by growth factors or hormones, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinases (PI3Ks). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the cell membrane[1]. PIP3 acts as a docking site for both PDK1 and Akt, bringing them into proximity and facilitating the phosphorylation of Akt's activation loop by PDK1[1][3]. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and growth.

Beyond the canonical Akt pathway, PDK1 also directly phosphorylates and activates other AGC kinases such as S6K, SGK, and certain PKC isoforms[1]. The activation of these substrates often requires a docking interaction between a hydrophobic motif on the substrate and the PIF-pocket on PDK1[4]. Furthermore, recent research has identified a PDK1–PLK1-MYC signaling axis as a novel oncogenic pathway, highlighting the diverse roles of PDK1 in cancer biology[5].

Mechanism of Action of this compound

This compound is the R-enantiomer of PS210 and functions as an allosteric modulator of PDK1[6]. It specifically targets the PIF-binding pocket, a regulatory docking site on the kinase domain of PDK1 that is distinct from the ATP-binding site[6][7]. The PIF-pocket is crucial for the interaction and phosphorylation of certain PDK1 substrates, such as S6K, which possess a C-terminal hydrophobic motif that docks into this pocket[4].

Interestingly, the effect of targeting the PIF-pocket with PS210 and its derivatives is context-dependent:

-

In Vitro Activation: In cell-free kinase assays, this compound and its racemate PS210 act as potent allosteric activators of PDK1[6][8][9]. Crystal structures have revealed that the binding of PS210 to the PIF-pocket stabilizes a closed, active conformation of the kinase domain[8][10].

-

In-Cell Substrate-Selective Inhibition: In a cellular context, the prodrug of PS210, known as PS423, behaves as a substrate-selective inhibitor[7][8][11]. After cellular uptake and conversion to the active compound, it occupies the PIF-pocket. This occupation competitively blocks the docking of substrates like S6K that depend on this interaction for efficient phosphorylation by PDK1. Consequently, the activation of S6K is inhibited. In contrast, the phosphorylation of substrates like Akt, which do not strictly require PIF-pocket docking for their activation by PDK1, remains largely unaffected[8][11].

This dual behavior highlights a sophisticated mechanism where a small molecule can either activate or inhibit kinase function depending on the biological environment and the specific substrate .

Quantitative Data

The following table summarizes the key quantitative metrics reported for this compound and its related compound, PS210. These values characterize their interaction with PDK1.

| Compound | Parameter | Value (µM) | Assay Condition | Reference(s) |

| This compound | AC50 | 1.8 | Cell-Free Kinase Activity Assay | [6][12] |

| PS210 | AC50 | 2 | Cell-Free Kinase Activity Assay | [9] |

| PS210 | Kd | 3 | Not specified | [7] |

-

AC50 (Half-maximal activation concentration): The concentration of an activator that induces a response halfway between the baseline and maximum.

-

Kd (Dissociation constant): A measure of the binding affinity between a ligand and a protein. A lower Kd indicates a higher binding affinity.

Experimental Protocols

The characterization of this compound and other PDK1 modulators involves various biochemical and cell-based assays. Below is a generalized protocol for a cell-free kinase inhibition/activation assay, based on common methodologies like the ADP-Glo™ Kinase Assay[13].

Cell-Free Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.

1. Reagents and Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate (e.g., a peptide substrate like T308tide)

-

ATP

-

This compound or other test compounds

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[13]

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well assay plates

-

Luminometer

2. Assay Procedure:

-

Step 1: Kinase Reaction Setup:

-

In a 384-well plate, add 1 µl of the test compound (this compound) at various concentrations or a DMSO control.

-

Add 2 µl of PDK1 enzyme diluted in kinase buffer.

-

Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Step 2: ATP Depletion:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.

-

Incubate at room temperature for 40 minutes[13].

-

-

Step 3: ADP to ATP Conversion and Signal Generation:

-

Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly synthesized ATP.

-

Incubate at room temperature for 30 minutes[13].

-

-

Step 4: Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the PDK1 kinase activity.

-

3. Data Analysis:

-

The data are typically plotted as kinase activity versus the logarithm of the compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the AC50 (for activators) or IC50 (for inhibitors) value[14]. The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[15].

Conclusion

This compound and its related compounds represent a significant advancement in the study of PDK1 signaling. Their unique, context-dependent mechanism of action—activating PDK1 in vitro while its prodrug selectively inhibits certain substrate interactions in cells—provides a powerful chemical tool to dissect the complexities of the PDK1 signaling network. By targeting the allosteric PIF-pocket, these compounds allow for the selective inhibition of downstream pathways (e.g., S6K) without globally shutting down all PDK1 activity (e.g., Akt phosphorylation). This substrate-selective approach holds considerable promise for the development of more refined therapeutic strategies, offering a pathway to target specific arms of oncogenic signaling cascades while potentially minimizing the side effects associated with broader kinase inhibition.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PI3K-PDK1 connection: more than just a road to PKB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDK1 signaling toward PLK1-MYC activation confers oncogenic transformation, tumor-initiating cell activation, and resistance to mTOR-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. medkoo.com [medkoo.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. promega.com [promega.com]

- 14. IC50 Calculator | AAT Bioquest [aatbio.com]

- 15. IC50 - Wikipedia [en.wikipedia.org]

Allosteric Activation of PDK1 by (R)-PS210: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric activation of 3-phosphoinositide-dependent protein kinase-1 (PDK1) by the small molecule (R)-PS210. This document details the mechanism of action, quantitative biochemical data, relevant experimental protocols, and the impact on cellular signaling pathways.

Introduction to PDK1 and its Role in Cellular Signaling

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator within the AGC kinase family, playing a pivotal role in various signaling pathways that govern cell growth, proliferation, and survival.[1][2] PDK1 is a central node in the PI3K/AKT signaling cascade, a pathway frequently dysregulated in cancer.[1][3] Its substrates include a host of other kinases such as AKT, S6K, SGK, and PKC isoforms. The activation of these downstream effectors is critical for mediating cellular responses to growth factors and hormones.[1]

PDK1 itself is composed of a catalytic kinase domain and a C-terminal pleckstrin homology (PH) domain. A key regulatory feature of the PDK1 kinase domain is a hydrophobic pocket known as the PIF-pocket. The binding of substrates or allosteric modulators to this pocket can induce conformational changes that regulate PDK1's catalytic activity.[1][4]

This compound: A Potent Allosteric Activator of PDK1

This compound is the R-enantiomer of the small molecule PS210, identified as a potent and selective allosteric activator of PDK1.[5] It exerts its effect by binding directly to the PIF-pocket of the PDK1 kinase domain.[5] This interaction stabilizes an active conformation of the enzyme, leading to enhanced catalytic activity.

Mechanism of Allosteric Activation

The binding of this compound to the PIF-pocket of PDK1 induces a conformational change that promotes the closure of the kinase domain.[4] This structural rearrangement allosterically modulates the active site, enhancing its ability to bind ATP and phosphorylate its substrates.[5] Crystallographic studies of the PDK1-ATP-PS210 complex have provided detailed insights into this activation mechanism.[2][4][6]

Quantitative Data

The following tables summarize the key quantitative data for the interaction of this compound and its related compounds with PDK1.

| Compound | Parameter | Value | Assay Type | Reference |

| This compound | AC50 | 2 µM | In vitro kinase assay | [5] |

| PS210 | Kd | 3 µM | Not Specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on PDK1. These are representative protocols based on standard laboratory practices and information from related research.

In Vitro PDK1 Kinase Activity Assay

This protocol describes a method to measure the kinase activity of PDK1 in the presence of this compound using a peptide substrate.

Materials:

-

Recombinant active PDK1 enzyme

-

PDK1 peptide substrate (e.g., T308tide)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

P81 phosphocellulose paper (for radioactive assay)

-

Phosphoric acid

-

Scintillation counter or luminometer

Procedure (Radioactive Method):

-

Prepare a reaction mixture containing kinase assay buffer, recombinant PDK1 enzyme, and the peptide substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of PDK1 activation relative to the DMSO control.

-

Plot the percentage of activation against the log concentration of this compound to determine the AC50 value.

Cell Culture and Treatment

This protocol outlines the culture of a relevant cell line (e.g., HEK293) and treatment with the prodrug of PS210, PS423, to assess its effects on downstream signaling. In cellular contexts, the prodrug PS423 is used, which is then converted to the active compound PS210.[4]

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

PS423 (prodrug of PS210)

-

DMSO (vehicle)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

Procedure:

-

Culture HEK293 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach a desired confluency (e.g., 70-80%).

-

Treat the cells with varying concentrations of PS423 or DMSO for the desired duration (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation and collect the supernatant for downstream analysis.

Western Blotting for Phosphorylation Analysis

This protocol is for analyzing the phosphorylation status of PDK1 downstream targets, such as S6K, in response to PS423 treatment.

Materials:

-

Cell lysates from the cell culture and treatment protocol

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest.

Visualizations

The following diagrams illustrate the PDK1 signaling pathway, the experimental workflow, and the mechanism of allosteric activation by this compound.

Caption: PDK1 Signaling Pathway.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Culture and transfection of HEK293T cells [protocols.io]

- 7. medchemexpress.com [medchemexpress.com]

The Role of PI3K/Akt/mTOR Pathway Inhibitors in Cellular Signaling: A Technical Guide Featuring Wortmannin

Audience: Researchers, scientists, and drug development professionals.

Introduction to the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes.[1] This highly conserved pathway integrates signals from various extracellular stimuli, such as growth factors and hormones, to regulate cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[2][3]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane.[3] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B).[5] This recruitment to the membrane facilitates the phosphorylation and subsequent activation of Akt by other kinases, such as PDK1.

Once activated, Akt phosphorylates a wide array of downstream substrates, leading to the modulation of numerous cellular functions. A key downstream effector of Akt is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Akt can directly phosphorylate and activate mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[4]

Given its central role in promoting cell survival and proliferation, the PI3K/Akt/mTOR pathway is a major focus of drug discovery efforts. A variety of small molecule inhibitors targeting different components of this pathway have been developed and are in various stages of clinical investigation.[2] This guide will focus on a prototypical PI3K inhibitor, Wortmannin, to illustrate the mechanism of action and experimental characterization of compounds targeting this critical signaling network.

Wortmannin: A Prototypical PI3K Inhibitor

Wortmannin is a fungal steroid metabolite that acts as a potent, irreversible, and non-specific inhibitor of PI3K enzymes.[6][7] It covalently binds to the p110 catalytic subunit of PI3K, thereby blocking its kinase activity.[8] Due to its high potency, with an in vitro IC50 of around 5 nM, it is a widely used tool compound in cell biology research to probe the functions of the PI3K pathway.[7]

Mechanism of Action

Wortmannin's primary mechanism of action is the irreversible inhibition of PI3K activity.[9] By preventing the conversion of PIP2 to PIP3, Wortmannin effectively blocks the recruitment and activation of Akt. This leads to the downstream inhibition of Akt-mediated signaling, including the mTOR pathway. The lack of Akt activity results in reduced cell proliferation, and in many cases, the induction of apoptosis.[8]

It is important to note that while Wortmannin is a potent PI3K inhibitor, it is not entirely specific. At higher concentrations, it can inhibit other related kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and myosin light chain kinase (MLCK).[7] This off-target activity should be considered when interpreting experimental results.

Quantitative Data

The inhibitory activity of Wortmannin has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following tables summarize the reported IC50 values for Wortmannin against various kinases.

Table 1: IC50 Values of Wortmannin against PI3K and Related Kinases

| Target Kinase | IC50 (in vitro) | Cell-Based Assay IC50 | References |

| PI3K | 3 nM | - | [9] |

| PI3K (cell-free) | 2 - 4 nM | - | |

| DNA-PK (cell-free) | 16 nM | - | |

| ATM (cell-free) | 150 nM | - | |

| ATR (cell-free) | 1.8 µM | - | |

| mTOR | High concentrations | - | [7] |

| Polo-like kinase 1 (Plk1) | 5.8 nM | 24 nM (in G2/M-arrested cells) | [9] |

| Polo-like kinase 3 (Plk3) | 48 nM | 0.22 µM (A549 cells) | |

| Myosin Light Chain Kinase (MLCK) | 170 nM | - |

Table 2: Anti-proliferative Activity of Wortmannin in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | References |

| KB | Oral Cancer | 3.6 ± 1 µM | [8] |

Experimental Protocols

Characterizing the effect of an inhibitor like Wortmannin on the PI3K/Akt/mTOR pathway involves a variety of experimental techniques. Below are detailed protocols for key assays.

Preparation of Wortmannin Stock Solution

Wortmannin is typically supplied as a lyophilized powder.

-

Reconstitution: To prepare a 2 mM stock solution, dissolve 1 mg of Wortmannin (molecular weight: 428.44 g/mol ) in 1.16 ml of dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. Once in solution, it is stable for up to 3 months.

Western Blot Analysis of Akt Phosphorylation

A common method to assess the activity of the PI3K pathway is to measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308) using Western blotting.

Materials:

-

Cell culture medium and supplements

-

Wortmannin stock solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-phospho-Akt (Thr308)

-

Rabbit or mouse anti-total Akt

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

The following day, treat the cells with the desired concentrations of Wortmannin (typically in the range of 0.1 to 1 µM) for a specified duration (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

To stimulate the pathway, cells can be treated with a growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) before harvesting.

-

-

Cell Lysis:

-

After treatment, wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to the plate and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control like β-actin.

-

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K and its inhibition by compounds like Wortmannin.

Materials:

-

Recombinant PI3K enzyme

-

PI3K substrate (e.g., PIP2)

-

Wortmannin

-

Kinase reaction buffer

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit for non-radioactive detection

-

Method for detecting the product (e.g., thin-layer chromatography for radioactive assays or luminescence for ADP-Glo™)

Procedure (Conceptual Outline):

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant PI3K enzyme with the kinase reaction buffer.

-

Inhibitor Addition: Add Wortmannin at various concentrations to the reaction tubes. Include a no-inhibitor control.

-

Substrate Addition: Add the PI3K substrate (PIP2).

-

Initiation of Reaction: Start the kinase reaction by adding ATP (either radiolabeled or non-radiolabeled, depending on the detection method).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., acid for radioactive assays).

-

Detection of Product: Quantify the amount of phosphorylated product (PIP3) formed. For radioactive assays, this can be done by separating the lipids by thin-layer chromatography and detecting the radiolabeled PIP3. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.

-

Data Analysis: Calculate the percentage of PI3K activity at each Wortmannin concentration relative to the no-inhibitor control to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of a compound on cell viability and proliferation.

Materials:

-

Cells and cell culture medium

-

96-well plates

-

Wortmannin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Wortmannin. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of about 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Wortmannin.

Experimental Workflow: Western Blot for p-Akt

Caption: A typical workflow for Western blot analysis of protein phosphorylation.

Logical Relationship: Consequence of PI3K Inhibition

Caption: The downstream cellular consequences of inhibiting PI3K.

Conclusion

The PI3K/Akt/mTOR pathway is a central regulator of cell fate, and its aberrant activation is a hallmark of many cancers. Inhibitors targeting this pathway, exemplified by the well-characterized compound Wortmannin, are invaluable tools for both basic research and clinical drug development. This guide has provided an in-depth overview of the pathway, the mechanism of action of Wortmannin, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization. The provided visualizations offer a clear understanding of the complex signaling network and experimental procedures. For researchers and drug development professionals, a thorough understanding of the PI3K/Akt/mTOR pathway and the methodologies to study its modulation is essential for the advancement of novel cancer therapeutics.

References

- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Wortmannin | Cell Signaling Technology [cellsignal.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. biocompare.com [biocompare.com]

- 9. broadpharm.com [broadpharm.com]

In-Depth Technical Guide: (R)-PS210 Target and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of (R)-PS210, a peptide nucleic acid (PNA) antagonist designed to target and inhibit microRNA-210 (miR-210). This compound, more specifically identified as Rpep-PNA-a210, offers a potent and specific mechanism for modulating the downstream pathways regulated by miR-210, a key player in cellular responses to hypoxia and a molecule implicated in various pathological conditions. This document details the molecular target of Rpep-PNA-a210, its impact on downstream signaling pathways, quantitative outcomes from key experiments, and the detailed methodologies employed in these studies.

Core Target: microRNA-210 (miR-210)

The primary and direct target of Rpep-PNA-a210 is microRNA-210 (miR-210) . Rpep-PNA-a210 is an anti-miR PNA conjugated to a polyarginine peptide (Rpep) to facilitate efficient cellular uptake.[1] The PNA sequence is designed to be complementary to the mature miR-210 sequence, enabling high-affinity binding and subsequent inhibition of miR-210 activity.[1]

Signaling Pathway Analysis

Rpep-PNA-a210 exerts its biological effects by inhibiting miR-210, thereby de-repressing the translation of miR-210's target messenger RNAs (mRNAs). This intervention modulates several critical cellular pathways, most notably those involved in erythroid differentiation and the mTOR signaling cascade.

Modulation of Erythroid Differentiation

In the context of erythroid differentiation, miR-210 is known to be upregulated and plays a regulatory role.[1] By inhibiting miR-210, Rpep-PNA-a210 influences the expression of key genes involved in this process. One of the prominent downstream effects is the modulation of γ-globin mRNA levels. The inhibition of miR-210 by Rpep-PNA-a210 leads to a decrease in γ-globin mRNA.[1] This suggests that miR-210 is directly or indirectly involved in the positive regulation of γ-globin expression.

Interaction with the mTOR Signaling Pathway

A significant downstream target of miR-210 is the Regulatory Associated Protein of mTOR (Raptor) . Raptor is a crucial component of the mTOR Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism. By inhibiting miR-210, Rpep-PNA-a210 leads to an up-regulation of Raptor mRNA.[1] This finding indicates that miR-210 normally suppresses the expression of Raptor. Therefore, Rpep-PNA-a210 can indirectly modulate mTORC1 activity by increasing the available pool of Raptor.

Quantitative Data Summary

The effects of Rpep-PNA-a210 have been quantified in human K562 erythroleukemia cells, both in an undifferentiated state and following induction of erythroid differentiation with mithramycin.

| Parameter Measured | Cell Line | Treatment Condition | Result |

| miR-210 Levels | K562 | Undifferentiated | Significant decrease in miR-210 expression following Rpep-PNA-a210 treatment. |

| Raptor mRNA Levels | K562 | Undifferentiated | Up-regulation of Raptor mRNA in cells treated with Rpep-PNA-a210. |

| γ-globin mRNA Levels | K562 | Mithramycin-induced | Decrease in γ-globin mRNA levels upon treatment with Rpep-PNA-a210. |

| Benzidine-Positive Cells | K562 | Mithramycin-induced | Decreased proportion of benzidine-positive cells, indicating reduced hemoglobin content, after Rpep-PNA-a210 treatment. |

Experimental Protocols

Synthesis of Rpep-PNA-a210

Objective: To synthesize the peptide-PNA conjugate.

Methodology:

-

PNA Synthesis: The PNA oligomer with a sequence complementary to mature miR-210 is synthesized using standard automated solid-phase synthesis protocols employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Peptide Synthesis: The polyarginine peptide (Rpep) is synthesized separately using standard solid-phase peptide synthesis (SPPS) methods.

-

Conjugation: The PNA and peptide moieties are typically conjugated post-synthetically. A common method involves the use of click chemistry or the formation of a stable amide or disulfide bond between the C-terminus of the peptide and the N-terminus of the PNA, or vice-versa.

-

Purification and Characterization: The final conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Cell Culture and Treatment

Objective: To culture K562 cells and treat them with Rpep-PNA-a210 and mithramycin.

Methodology:

-

Cell Culture: Human K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Mithramycin Induction: To induce erythroid differentiation, K562 cells are treated with mithramycin at a final concentration of 100 nM for a specified period (e.g., 72 hours).

-

Rpep-PNA-a210 Treatment: Rpep-PNA-a210 is added to the cell culture medium at a final concentration of 200 nM. Due to the cell-penetrating peptide, no transfection reagents are required. Cells are incubated for the desired duration before harvesting for analysis.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of miR-210, Raptor mRNA, and γ-globin mRNA.

Methodology:

-

RNA Extraction: Total RNA is isolated from treated and control K562 cells using a suitable RNA extraction kit.

-

Reverse Transcription (RT):

-

For miRNA analysis, a specific stem-loop primer for miR-210 is used for reverse transcription to generate cDNA.

-

For mRNA analysis, oligo(dT) or random primers are used to reverse transcribe total RNA into cDNA.

-

-

Real-Time PCR:

-

The cDNA is used as a template for real-time PCR using specific primers for miR-210, Raptor, γ-globin, and a suitable housekeeping gene for normalization (e.g., U6 snRNA for miRNA, GAPDH or β-actin for mRNA).

-

The reaction is performed on a real-time PCR system using a SYBR Green or TaqMan-based detection method.

-

Relative gene expression is calculated using the ΔΔCt method.

-

Benzidine Staining for Hemoglobin Detection

Objective: To assess the level of hemoglobin production as a marker of erythroid differentiation.

Methodology:

-

Cell Preparation: Mithramycin-treated K562 cells (with or without Rpep-PNA-a210) are harvested and washed with phosphate-buffered saline (PBS).

-

Staining Solution: A fresh staining solution is prepared containing benzidine (a carcinogenic substance, handle with appropriate safety precautions) in a slightly acidic buffer (e.g., 0.5 M acetic acid).

-

Staining Reaction: Hydrogen peroxide is added to the benzidine solution immediately before use. The cell suspension is mixed with the staining solution and incubated for a short period (e.g., 5-10 minutes) at room temperature.

-

Microscopic Analysis: The cells are observed under a light microscope. Benzidine-positive cells, which contain hemoglobin, will stain blue. The percentage of blue-stained cells is determined by counting at least 200 cells in multiple fields of view.

Conclusion

Rpep-PNA-a210 is a potent and specific inhibitor of miR-210 that effectively modulates downstream signaling pathways involved in erythroid differentiation and mTORC1 regulation. The ability of Rpep-PNA-a210 to up-regulate Raptor and down-regulate γ-globin expression highlights its potential as a valuable research tool for dissecting the complex roles of miR-210 in various biological processes and as a potential therapeutic agent in diseases where miR-210 is dysregulated. The experimental protocols provided herein offer a robust framework for the synthesis, application, and analysis of Rpep-PNA-a210 and similar PNA-based therapeutics.

References

Methodological & Application

(R)-PS210 solubility and preparation for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-PS210 is a potent and substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase 1 (PDK1). As the R-enantiomer of PS210, it targets the PIF-binding pocket of PDK1, playing a crucial role in the PI3K/Akt/mTOR signaling pathway.[1] With an AC50 value of 1.8 µM in cell-free kinase assays, this compound represents a significant tool for studying the intricacies of this critical cellular signaling cascade.[1] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in various in vitro assays.

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| Catalog Number | HY-13856 | [1] |

| CAS Number | 1410101-89-1 | [1] |

| Molecular Formula | C₁₉H₁₅F₃O₅ | [1] |

| Molecular Weight | 380.31 g/mol | [1] |

| Target | PDK1 | [1] |

| Pathway | PI3K/Akt/mTOR | [1] |

| AC50 | 1.8 µM (Cell-Free Kinase Assay) | [1] |

Solubility Data

This compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro studies.

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 230 mg/mL (604.77 mM) | Requires sonication for complete dissolution. | [1] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can then be serially diluted for use in various in vitro assays.

Materials:

-

This compound powder (Cat. No. HY-13856 or equivalent)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Sonicator (water bath or probe)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.8031 mg of this compound (Molecular Weight = 380.31 g/mol ).

-

Dissolution in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 3.8031 mg of compound, add 1 mL of DMSO.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

-

Sonication: To ensure complete dissolution, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate for 10-15 minutes or until no visible particulates remain.[1]

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

-

Preparation of Working Solutions for In Vitro Assays

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer or medium and mix immediately and thoroughly. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

-

Mandatory Visualizations

Caption: Workflow for preparing this compound solutions for in vitro experiments.

Caption: The PI3K/Akt/mTOR signaling pathway activated by this compound.

References

Application Notes and Protocols: (R)-PS210 Animal Studies

A comprehensive guide for researchers, scientists, and drug development professionals.

Important Note on Data Availability

Detailed preclinical data, including recommended dosages and specific experimental protocols for (R)-PS210 in animal studies, are not publicly available at this time. The information required to generate comprehensive application notes, quantitative data tables, and detailed experimental workflows for this specific compound could not be located in the public domain through targeted searches.

The development of novel therapeutic agents involves extensive preclinical research to establish safety and efficacy profiles before human trials. This process includes determining appropriate dosage ranges in various animal models, which is a critical step for translating findings to clinical applications. The methods for dose determination often involve allometric scaling from animal to human equivalent doses (HED), considering factors like body surface area.[1] Animal models are crucial for understanding the mechanism of action of new drugs.[2]

While specific data for this compound is not available, the following sections provide a generalized framework and example protocols that are commonly employed in preclinical animal studies for novel compounds. These are intended to serve as a reference for researchers designing their own studies.

Table 1: Example—Dosage and Administration of a Hypothetical Compound in Preclinical Models

| Animal Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Key Findings/Endpoints |

| Mouse (C57BL/6) | Intraperitoneal (IP) | 1 - 10 | Once daily | Assessment of tumor growth inhibition |

| Rat (Sprague-Dawley) | Oral (PO) | 5 - 50 | Twice daily | Evaluation of cognitive enhancement in a maze task |

| Rabbit (New Zealand White) | Intravenous (IV) | 0.5 - 5 | Single dose | Pharmacokinetic profiling and tissue distribution |

Generalized Experimental Protocols

The following are example protocols that can be adapted for preclinical studies of a novel compound.

Protocol 1: Rodent Model of [Relevant Disease]

Objective: To evaluate the efficacy of a test compound in a rodent model of a specific disease.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle solution (e.g., saline, DMSO/polyethylene glycol)

-

Rodents (species and strain appropriate for the disease model)

-

Standard laboratory equipment for animal handling and dosing

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility for a minimum of one week prior to the experiment.

-

Disease Induction: Induce the disease model using established and validated methods.

-

Group Allocation: Randomly assign animals to treatment groups (vehicle control, and different dose levels of the test compound).

-

Dosing: Administer the test compound or vehicle according to the predetermined route, dose, and frequency.

-

Monitoring: Monitor animals daily for clinical signs and body weight changes.

-

Efficacy Assessment: At the end of the study period, assess the primary and secondary efficacy endpoints relevant to the disease model.

-

Tissue Collection: Euthanize animals and collect relevant tissues for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of a test compound in rodents.

Materials:

-

Test compound

-

Vehicle solution

-

Cannulated rodents (for serial blood sampling)

-

Blood collection supplies (e.g., tubes, anticoagulant)

-

Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Use cannulated animals to facilitate serial blood sampling.

-

Dosing: Administer a single dose of the test compound via the intended clinical route (e.g., IV, PO).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Process blood samples to obtain plasma.

-